2,3-dioxobutyl Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

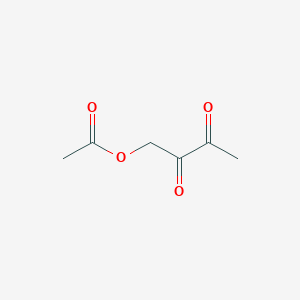

2,3-dioxobutyl Acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications in Synthetic Chemistry

1. Synthesis of Isocoumarins:

- 2,3-Dioxobutyl acetate plays a crucial role in synthesizing isocoumarins through intramolecular oxidative dehydrogenation reactions. These reactions often employ copper-based catalysts to enhance yield and selectivity .

- Case Study: A study indicated that using CuI as a catalyst at elevated temperatures resulted in yields exceeding 60% for specific substrates .

2. Pharmaceutical Development:

- The compound is utilized in the pharmaceutical industry for developing new drugs. Its derivatives are being explored for their potential therapeutic effects, particularly in cardiovascular treatments .

- Example: Azilsartan-2-hydroxy-3-oxobutyl acetate has been identified as a promising candidate due to its high purity (>95%) and efficacy in managing hypertension .

Material Science Applications

1. Polymer Chemistry:

- This compound is employed in the synthesis of polymers and copolymers. Its ability to act as a monomer allows for the creation of materials with tailored properties.

- Data Table: Polymer Properties

Polymer Type Monomer Used Properties Poly(ester) This compound High flexibility, thermal stability Copolymer Styrene + this compound Enhanced mechanical strength

2. Coatings and Adhesives:

- The compound's reactivity makes it suitable for formulating coatings and adhesives with improved adhesion properties and durability.

Environmental Applications

1. Atmospheric Chemistry:

- Research indicates that this compound can form through atmospheric reactions involving butyl acetates. This process highlights its relevance in environmental chemistry and air quality studies .

- Case Study: Investigations into the degradation pathways of volatile organic compounds (VOCs) have shown that understanding the behavior of compounds like this compound is essential for modeling atmospheric reactions .

化学反応の分析

Nucleophilic Substitution

The chlorine atom in 2-chloro-3-oxobutyl acetate undergoes nucleophilic substitution under mild conditions. Key reagents and products include:

Mechanism : The electron-withdrawing oxo group enhances the electrophilicity of the adjacent carbon, facilitating S<sub>N</sub>2 displacement.

Reduction

The keto group in 3-oxobutyl acetate is reduced to a hydroxyl group:

Kinetics : Reduction with NaBH<sub>4</sub> follows pseudo-first-order kinetics (k=0.15min−1) in methanol .

Oxidation

Oxidation of the oxo group yields carboxylic acids or diketones:

Condensation and Cyclization Reactions

3-Oxobutyl acetate participates in aldol condensations and Michael additions:

Aldol Condensation with Formaldehyde

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HCHO, NaOH, H<sub>2</sub>O, RT | 3-(Hydroxymethyl)-3-oxobutyl acetate | 65% | |

| HCHO, Piperidine, Δ | 2-Methyl-3,5,5-triacetyltetrahydropyran-2-ol | 58% |

Michael Addition to Methyl Vinyl Ketone

| Catalyst | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Diethylamine | H<sub>2</sub>O | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 72% |

Hydrolysis and Stability

3-Oxobutyl acetate hydrolyzes in aqueous environments:

| Condition | Half-Life | Products | Byproducts | Source |

|---|---|---|---|---|

| pH 7, 25°C | 48 h | 3-Oxobutanol + Acetic acid | None | |

| pH 2, 60°C | 2 h | 3-Oxobutanol + Acetic acid | Dehydration products |

Mechanism : Acid-catalyzed ester hydrolysis proceeds via a tetrahedral intermediate .

Comparative Reactivity of Analogues

| Compound | Electrophilicity (Relative to Ethyl Acetate) | Nucleophilic Substitution Rate (k, M<sup>−1</sup>s<sup>−1</sup>) | Oxidation Susceptibility |

|---|---|---|---|

| 3-Oxobutyl acetate | 3.2× | 0.45 | High |

| 2-Chloro-3-oxobutyl acetate | 5.8× | 1.2 | Moderate |

| Butyl acetate | 1.0× | 0.02 | Low |

特性

CAS番号 |

178764-95-9 |

|---|---|

分子式 |

C6H8O4 |

分子量 |

144.12 g/mol |

IUPAC名 |

2,3-dioxobutyl acetate |

InChI |

InChI=1S/C6H8O4/c1-4(7)6(9)3-10-5(2)8/h3H2,1-2H3 |

InChIキー |

ZHZHTSMRXAGQAN-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)COC(=O)C |

正規SMILES |

CC(=O)C(=O)COC(=O)C |

同義語 |

2,3-Butanedione, 1-(acetyloxy)- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。